molecular formula C12H14O5 B14429421 Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate CAS No. 82873-01-6

Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate

Cat. No.: B14429421
CAS No.: 82873-01-6
M. Wt: 238.24 g/mol
InChI Key: KGRDTOGOKXQCEO-UHFFFAOYSA-N
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Description

Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate is an organic compound that features a benzodioxole moiety linked to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate typically involves the esterification of 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the ester group into a carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoic acid.

    Reduction: 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanol.

    Substitution: Various substituted benzodioxole derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the manufacture of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole moiety is known to interact with various biological pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-[4-(2H-1,3-benzodioxol-5-yl)cyclohexyl]propanoate: Similar structure but with a cyclohexyl group.

    Ethyl 3-(1,3-benzodioxol-5-yl)acrylate: Contains an acrylate group instead of a propanoate.

    3-(1,3-Benzodioxol-5-yl)acrylaldehyde: Features an aldehyde group.

Uniqueness

Ethyl 3-[(2H-1,3-benzodioxol-5-yl)oxy]propanoate is unique due to its specific ester linkage and the presence of the benzodioxole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

82873-01-6

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

ethyl 3-(1,3-benzodioxol-5-yloxy)propanoate

InChI

InChI=1S/C12H14O5/c1-2-14-12(13)5-6-15-9-3-4-10-11(7-9)17-8-16-10/h3-4,7H,2,5-6,8H2,1H3

InChI Key

KGRDTOGOKXQCEO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCOC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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